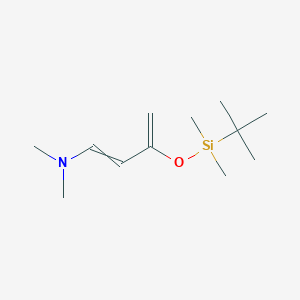

trans-3-(tert-Butyldimethylsilyloxy)-N,N-dimethyl-1,3-butadien-1-amine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Decarboxylation of Butanoic Acid: This method involves heating butanoic acid with soda lime (a mixture of sodium hydroxide and calcium oxide) to produce propane.

Hydrogenation of Propene: Propene can be hydrogenated in the presence of a catalyst such as platinum or palladium to produce propane.

Industrial Production Methods:

Natural Gas Processing: Propane is separated from other hydrocarbons during the processing of natural gas.

Petroleum Refining: Propane is also obtained as a by-product during the refining of crude oil.

Analyse Chemischer Reaktionen

Reaktionstypen:

-

Verbrennung: Propan unterliegt in Gegenwart von überschüssigem Sauerstoff einer vollständigen Verbrennung unter Bildung von Kohlendioxid und Wasser:

3\text{H}_8 + 5\text{O}_2 \rightarrow 3\text{CO}_2 + 4\text{H}_2\text{O} + \text{Wärme} C3H8+5O2→3CO2+4H2O+Wärme

Unvollständige Verbrennung kann Kohlenmonoxid und Ruß produzieren {_svg_2}.

-

Halogenierung: Propan reagiert in Gegenwart von ultraviolettem Licht mit Halogenen wie Chlor oder Brom unter Bildung halogenierter Produkte wie 1-Chlorpropan und 2-Chlorpropan.

Häufige Reagenzien und Bedingungen:

Sauerstoff: Wird in Verbrennungsreaktionen verwendet.

Halogene (Chlor, Brom): Werden in Halogenierungsreaktionen verwendet.

Katalysatoren (Platin, Palladium): Werden in Hydrierungsreaktionen verwendet.

Hauptprodukte:

Kohlendioxid und Wasser: Aus der Verbrennung.

Halogenierte Propane: Aus Halogenierungsreaktionen.

Wissenschaftliche Forschungsanwendungen

Diels-Alder Reactions

One of the primary applications of trans-3-(tert-butyldimethylsilyloxy)-N,N-dimethyl-1,3-butadien-1-amine is its role as a diene in Diels-Alder reactions. This reaction is a key method for forming six-membered rings and is widely used in synthetic organic chemistry. The presence of the silyloxy group increases the electron density of the diene, making it more reactive towards dienophiles.

Case Study : A study published in The Journal of Organic Chemistry demonstrated the effectiveness of this compound in synthesizing complex cyclic structures through Diels-Alder reactions, showcasing its utility in drug development and material science .

Synthesis of Complex Molecules

The compound serves as an important intermediate in the synthesis of various biologically active compounds and natural products. Its ability to undergo further transformations makes it valuable in multi-step synthetic pathways.

Example : Research has highlighted its application in a nine-step total synthesis of (−)-Platencin, illustrating its role in constructing complex molecular frameworks .

Material Science

In material science, this compound is utilized for developing advanced polymer systems. The siloxy group contributes to improved thermal stability and mechanical properties of polymers.

Application Insight : The incorporation of this compound into polymer formulations can enhance properties such as flexibility and resistance to degradation, making it suitable for high-performance materials .

Wirkmechanismus

Der primäre Wirkungsmechanismus von Propan ist seine Verbrennung, bei der Propan zu Kohlendioxid und Wasser oxidiert wird. Dieser Prozess setzt eine beträchtliche Menge Wärme frei, was Propan zu einem effizienten Brennstoff macht. Der Verbrennungsmechanismus beinhaltet sowohl Hochtemperatur- als auch Niedertemperaturaxidationspfade mit zahlreichen Zwischenprodukten und Reaktionen .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name : (1E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-N,N-dimethylbuta-1,3-dien-1-amine

- Synonyms: Rawal's diene, trans-TBS-dienamine .

- CAS No.: 194233-66-4 .

- Molecular Formula: C₁₂H₂₅NOSi; Molecular Weight: 227.42 g/mol .

- Physical Properties : Pale yellow to reddish yellow liquid, >95% purity .

Role in Synthesis :

A versatile diene intermediate in Diels-Alder reactions, enabling the synthesis of oxygenated cyclohexenes, terpyridines, and natural products like (–)-Mitrephorone A . The tert-butyldimethylsilyl (TBS) group enhances stability, while the N,N-dimethylamine substituent increases electron density, improving reactivity .

Comparison with Structurally Similar Dienes

Danishefsky's Diene (1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene)

trans-3-(tert-Butyldimethylsilyloxy)-1-methoxy-1,3-butadiene (CAS 98066-22-9)

1-(tert-Butyldimethylsilyloxy)-1-methoxyethene (CAS 77086-38-5)

Key Advantages of Rawal's Diene

Biologische Aktivität

trans-3-(tert-Butyldimethylsilyloxy)-N,N-dimethyl-1,3-butadien-1-amine, often referred to as TBS-DMB, is a compound characterized by its unique chemical structure that includes a silyloxy group and a dimethylamino moiety. This compound has garnered attention for its potential biological activities, particularly in the context of synthetic organic chemistry and medicinal applications.

- Molecular Formula : C₁₂H₂₅NOSi

- CAS Number : 194233-66-4

- Boiling Point : 234 °C

- Density : 0.878 g/mL at 25 °C

- Storage Conditions : Store at 2-8 °C

Biological Activity Overview

The biological activity of TBS-DMB is primarily linked to its role as an intermediate in organic synthesis, particularly in the development of various pharmaceuticals. Its structural attributes facilitate reactions such as Diels-Alder cycloadditions and other transformations that are crucial in creating biologically active compounds.

- Diels-Alder Reactions : TBS-DMB can act as a dienophile in Diels-Alder reactions, which are vital for constructing complex cyclic structures found in many natural products and pharmaceuticals.

- Silylation Reactions : The presence of the tert-butyldimethylsilyloxy group enhances the stability and reactivity of the amine, allowing for selective functionalization in synthetic pathways.

Synthesis and Reactivity

Research indicates that TBS-DMB is effective in synthesizing α-functionalized α,β-unsaturated aldehydes. A study demonstrated that using TBS-DMB in conjunction with various reagents resulted in high yields of desired products, showcasing its utility as a versatile building block in organic synthesis .

Data Table: Biological Activity Summary

Safety and Handling

TBS-DMB is classified with safety warnings due to its irritant properties. It is essential to handle this compound with appropriate personal protective equipment (PPE) to mitigate risks associated with skin and eye contact. The compound is also flammable and should be stored under controlled conditions to prevent hazards .

Q & A

Basic Questions

Q. What are the primary synthetic applications of trans-3-(tert-butyldimethylsilyloxy)-N,N-dimethyl-1,3-butadien-1-amine in organic chemistry?

This compound is widely utilized as a diene in [4+2] cycloaddition reactions to synthesize complex heterocycles. For example, it enables the preparation of 2,2':6',2''-terpyridines, which are critical ligands in coordination chemistry and materials science. The tert-butyldimethylsilyl (TBS) group enhances the diene's stability and reactivity compared to analogous systems like Danishefsky's diene .

Q. How does the tert-butyldimethylsilyloxy (TBSO) group influence the compound’s reactivity?

The TBS group acts as a sterically bulky protecting group that stabilizes the diene system by preventing undesired side reactions (e.g., polymerization). It also modulates electron density at the oxygen atom, enhancing the diene’s electrophilicity in cycloadditions. This electronic effect facilitates regioselective bond formation in reactions with electron-deficient dienophiles .

Q. What purification methods are recommended for isolating this compound post-synthesis?

After synthesis, purification typically involves chromatography (e.g., silica gel column chromatography) under inert conditions due to the compound’s sensitivity to moisture. Distillation under reduced pressure may also be employed if the compound exhibits sufficient thermal stability. Solvent systems like hexane/ethyl acetate mixtures are commonly used to isolate the pure product .

Advanced Research Questions

Q. How does the reactivity of this compound compare to Danishefsky’s diene (1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene) in [4+2] cycloadditions?

The compound exhibits superior reactivity due to the steric and electronic effects of the tert-butyldimethylsilyl group. The TBS group increases the diene’s electron density at the oxygen, making it more electrophilic. This contrasts with Danishefsky’s diene, where the smaller trimethylsilyl group provides less steric protection, leading to faster decomposition under harsh conditions .

Q. What strategies optimize reaction conditions for synthesizing pyrroles or terpyridines using this compound?

Key optimizations include:

- Solvent selection : Polar aprotic solvents like 1,2-dimethoxyethane (DME) enhance solubility and stabilize reactive intermediates.

- Catalyst choice : Base catalysts (e.g., NaOH) or transition metals can accelerate cycloadditions.

- Temperature control : Reactions are often conducted at room temperature to prevent TBS group cleavage.

- Moisture exclusion : Strict anhydrous conditions are critical to avoid hydrolysis of the silyl ether .

Q. How do electronic effects of substituents (e.g., dimethylamino vs. other amines) impact reaction mechanisms involving this diene?

The dimethylamino group acts as an electron donor, increasing the electron density of the conjugated system. This facilitates nucleophilic attack on electron-deficient dienophiles. Substituting the dimethylamino group with bulkier or less electron-donating amines can alter regioselectivity and reaction rates. For example, replacing dimethylamine with morpholine reduces steric hindrance but decreases electron donation, potentially lowering yield in cycloadditions .

Q. Data Contradictions and Resolution

- Reactivity Variations in Solvent Systems : reports improved yields in DMSO for transalkylation reactions, while uses DME for silylation. These discrepancies highlight the need for solvent screening tailored to specific reaction mechanisms.

- Thermal Stability : Some studies suggest distillation is viable , while others note decomposition risks under heat . Resolution: Thermogravimetric analysis (TGA) should precede large-scale purification to assess stability.

Q. Methodological Recommendations

Eigenschaften

IUPAC Name |

3-[tert-butyl(dimethyl)silyl]oxy-N,N-dimethylbuta-1,3-dien-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NOSi/c1-11(9-10-13(5)6)14-15(7,8)12(2,3)4/h9-10H,1H2,2-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCKABIMFIKUEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(=C)C=CN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401644 | |

| Record name | 3-[tert-butyl(dimethyl)silyl]oxy-N,N-dimethylbuta-1,3-dien-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194233-66-4 | |

| Record name | 3-[tert-butyl(dimethyl)silyl]oxy-N,N-dimethylbuta-1,3-dien-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.